molecular formula C17H18N4OS B2420846 (1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396680-66-2

(1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2420846
CAS No.: 1396680-66-2
M. Wt: 326.42
InChI Key: KMZQZSZNFNEKDA-UHFFFAOYSA-N
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Description

(1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features an indole ring, a thiadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be formed by the cyclization of thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

    Coupling Reactions: The final step involves coupling the indole, thiadiazole, and piperidine rings through a series of condensation reactions, often using reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and thiadiazole rings using reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd-C, NaBH4, LiAlH4

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

    Oxidation: Formation of oxides and ketones

    Reduction: Formation of reduced derivatives with hydrogenated bonds

    Substitution: Formation of halogenated or nucleophile-substituted derivatives

Scientific Research Applications

(1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • (1H-indol-3-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
  • (1H-indol-5-yl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
  • (1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholin-1-yl)methanone

Uniqueness

(1H-indol-5-yl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is unique due to its specific combination of indole, thiadiazole, and piperidine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and exhibit a broad range of activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1H-indol-5-yl-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-11-19-20-16(23-11)12-5-8-21(9-6-12)17(22)14-2-3-15-13(10-14)4-7-18-15/h2-4,7,10,12,18H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZQZSZNFNEKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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